molecular formula C15H19N3O3 B1142144 (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone CAS No. 115313-19-4

(S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone

Cat. No.: B1142144
CAS No.: 115313-19-4
M. Wt: 289.33
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Description

(S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone is a diazo compound that features a diazo group (-N=N-) attached to a butanone backbone The compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group on the amino group and a phenyl group attached to the butanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone typically involves the following steps:

    Formation of the Boc-protected amino group: The starting material, an amino acid derivative, is reacted with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group.

    Diazo transfer reaction: The Boc-protected amino acid derivative is then subjected to a diazo transfer reaction using a diazo transfer reagent such as tosyl azide (TsN3) in the presence of a base like triethylamine (Et3N).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone can undergo various types of chemical reactions, including:

    Substitution reactions: The diazo group can be replaced by nucleophiles, leading to the formation of different substituted products.

    Cycloaddition reactions: The diazo group can participate in cycloaddition reactions, forming new ring structures.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Cycloaddition reagents: Cycloaddition reactions may involve alkenes or alkynes as reaction partners.

    Oxidizing agents: Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted butanones, while cycloaddition reactions can produce various cyclic compounds.

Scientific Research Applications

(S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone has several scientific research applications, including:

    Organic synthesis: The compound is used as a versatile intermediate in the synthesis of complex organic molecules.

    Medicinal chemistry: It can be employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates with diazo functionalities.

    Biological studies: The compound may be used in biochemical research to study enzyme mechanisms and protein interactions.

    Industrial applications: It can be utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone involves the reactivity of the diazo group. The diazo group can act as a nucleophile or electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, the diazo group is replaced by a nucleophile, while in electrophilic reactions, it can form new bonds with electron-rich species. The Boc protecting group ensures the stability of the amino group during these reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Boc-amino-1-diazo-3-phenyl-2-propanone: Similar structure but with a shorter carbon chain.

    (S)-3-Boc-amino-1-diazo-3-phenyl-2-pentanone: Similar structure but with a longer carbon chain.

  • **(S)-3-Boc-amino-1-diazo

Biological Activity

(S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by data tables and research findings.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C15_{15}H19_{19}N3_3O3_3
  • Molecular Weight: 289.33 g/mol
  • CAS Number: 115313-19-4

The compound features a diazo group, a Boc-protected amino group, and a phenyl ring, which contribute to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride.
  • Diazotization: The diazo group is introduced through reactions involving diazomethane or other diazo transfer reagents.
  • Formation of the Phenyl Ring: The phenyl structure is incorporated via nucleophilic substitution reactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions, which may lead to the formation of biologically active compounds.
  • Deprotection of the Amino Group: Under acidic conditions, the Boc group can be removed to reveal an active amine, enhancing the compound's reactivity.

These mechanisms suggest that the compound may act as a biochemical probe or an intermediate in drug development.

Antioxidant Properties

Research indicates that compounds containing diazo groups can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells. For instance, studies have shown that similar compounds can quench free radicals effectively, reducing cellular damage .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Neuroprotective Effects:
    • A study demonstrated that related compounds could protect neuroblastoma cells from oxidative damage induced by tert-butyl hydroperoxide (TBHP), suggesting potential neuroprotective applications .
  • Cell Viability Assays:
    • In vitro assays have shown that derivatives of this compound can enhance cell viability under stress conditions by modulating signaling pathways associated with oxidative stress responses .

Applications in Medicinal Chemistry

This compound is being investigated for various applications:

  • Drug Development:
    • The unique structural features make it a candidate for developing new therapeutic agents targeting oxidative stress-related diseases.
  • Biochemical Probes:
    • Its reactivity allows it to serve as a biochemical probe in studying enzyme mechanisms and metabolic pathways.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(S)-3-Amino-1-diazo-3-phenyl-2-butanoneLacks Boc protectionModerate
(S)-3-Boc-amino-1-diazo-3-(4'-methoxy)phenyl-2-butanoneContains methoxy groupEnhanced
(S)-3-Boc-amino-1-diazo-3-(4'-benzyloxy)phenyl-2-butanoneContains benzyloxy groupHigh

This table illustrates how variations in substituents can affect biological activity, highlighting the significance of structural modifications in drug design.

Properties

IUPAC Name

tert-butyl N-[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-15(2,3)21-14(20)18-12(13(19)10-17-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,18,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMYIGTVOBGQJW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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